molecular formula C17H11N5OS2 B6621493 4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine

4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine

Cat. No.: B6621493
M. Wt: 365.4 g/mol
InChI Key: CXCXMIRDDYUXNE-UHFFFAOYSA-N
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Description

4-[[5-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine is a synthetic compound known for its intriguing structure and diverse potential applications in scientific research. Its complex molecular composition opens up a wide array of possibilities in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine involves multiple steps, starting with the construction of the core benzofuro[3,2-d]pyrimidine structure. One approach involves the cyclization of suitable precursors under specific conditions:

  • Preparation of Benzofuro[3,2-d]pyrimidine: The starting materials, typically substituted anilines or aminopyrimidines, undergo condensation reactions to form the benzofuran core.

  • Introduction of Thiophene and Triazole Moieties: The thiophene and triazole groups are introduced through sequential reactions involving appropriate reagents and catalysts. For instance, thiophen-2-ylmethyl bromide can be used to attach the thiophene ring to the triazole moiety.

Industrial Production Methods: On an industrial scale, the production of this compound requires optimizing the reaction conditions to maximize yield and purity. Techniques such as flow chemistry and continuous processing can be employed to achieve scalable production. Industrial methods focus on the efficient synthesis of the precursors and the subsequent coupling reactions under controlled environments to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: The compound 4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine undergoes various chemical reactions, including:

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups under specific conditions.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride, and palladium on carbon for catalytic hydrogenation.

  • Solvents: Depending on the reaction, solvents like dichloromethane, ethanol, or acetonitrile may be used to facilitate the process.

Major Products Formed: The primary products of these reactions depend on the specific conditions and reagents used. Oxidation typically produces sulfoxides or sulfones, while reduction reactions yield the corresponding reduced forms of the compound. Substitution reactions result in derivatives where functional groups are replaced by nucleophiles.

Scientific Research Applications

4-[[5-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine has a plethora of applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, contributing to the development of new molecules with unique properties.

  • Biology: It serves as a molecular probe in studying biological pathways and interactions, particularly in areas involving enzyme inhibition and signal transduction.

  • Medicine: Researchers explore its potential as a therapeutic agent, investigating its effects on various targets such as kinases and receptors involved in disease pathways.

  • Industry: In industrial applications, the compound is utilized in the development of specialty chemicals and advanced materials, owing to its versatile functional groups and reactivity.

Mechanism of Action

The mechanism by which 4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine exerts its effects varies depending on the application:

  • Molecular Targets: It interacts with specific molecular targets such as enzymes, receptors, and proteins, modulating their activity through binding interactions.

  • Pathways Involved: The compound affects signaling pathways by inhibiting or activating key components, leading to downstream effects that alter cellular functions.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine stands out due to its unique combination of functional groups, providing distinct chemical properties and biological activities. Similar compounds include:

  • 4-[[5-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1H-benzo[d]imidazole

  • 2-[[5-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-bromo-1H-benzo[d]imidazole

  • 4-[[5-(Thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-5-fluoro-1H-indole

Each of these similar compounds has subtle structural differences that confer distinct reactivity and biological profiles, making this compound a valuable subject of study in its own right.

Properties

IUPAC Name

4-[[5-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-[1]benzofuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5OS2/c1-2-6-12-11(5-1)14-15(23-12)16(19-9-18-14)25-17-20-13(21-22-17)8-10-4-3-7-24-10/h1-7,9H,8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCXMIRDDYUXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)SC4=NNC(=N4)CC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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